molecular formula C10H17ClN2O2 B1592510 N-(6-Aminohexyl)maleimide hydrochloride CAS No. 75238-09-4

N-(6-Aminohexyl)maleimide hydrochloride

Cat. No.: B1592510
CAS No.: 75238-09-4
M. Wt: 232.71 g/mol
InChI Key: YFJKZXZBPNGWKI-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound known for its unique structure and significant biological activity. It is often used in scientific research due to its ability to form stable conjugates with thiol groups, making it valuable in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves the reaction of maleimide with hexylamine under controlled conditions. The resulting N-(6-aminohexyl)maleimide is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-(6-Aminohexyl)maleimide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(6-Aminohexyl)maleimide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic applications.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)maleimide hydrochloride involves its ability to form stable conjugates with thiol groups. This interaction is crucial in bioconjugation processes, where the compound targets thiol-containing biomolecules, forming stable thioether bonds. This stability is essential for various biochemical applications, including protein labeling and drug delivery .

Comparison with Similar Compounds

Uniqueness: N-(6-Aminohexyl)maleimide hydrochloride is unique due to its enhanced stability and reactivity in forming thioether bonds. This makes it particularly valuable in bioconjugation applications where stability and specificity are crucial .

Properties

IUPAC Name

1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKZXZBPNGWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630092
Record name 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75238-09-4
Record name 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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